Abz-ser-pro-3-nitro-tyr-OH

Description

BenchChem offers high-quality Abz-ser-pro-3-nitro-tyr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abz-ser-pro-3-nitro-tyr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

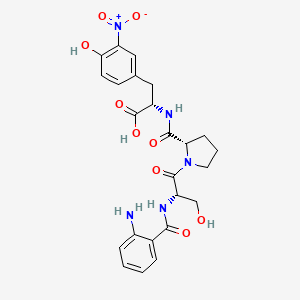

(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36)/t16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLMBNGGUMATLG-BZSNNMDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)C2=CC=CC=C2N)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236432 |

Source

|

| Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553644-01-2 |

Source

|

| Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553644-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine, N-(2-aminobenzoyl)-L-seryl-L-prolyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Abz-Ser-Pro-3-nitro-Tyr-OH: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of the fluorogenic peptide substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, designed for researchers, scientists, and drug development professionals. This document delves into the core principles of its mechanism, offers detailed protocols for its application in enzyme kinetics, and discusses its relevance in studying key physiological enzymes.

Introduction: Unveiling a Versatile Tool for Protease Activity Studies

Abz-Ser-Pro-3-nitro-Tyr-OH is a specialized tetrapeptide that serves as a highly sensitive tool for the continuous monitoring of specific protease activity.[1] Its design is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET), a mechanism that allows for real-time measurement of enzyme kinetics.[2] This synthetic peptide is particularly valuable in the synthesis of peptide-based drugs and in studies involving protein interactions.[3]

The core structure of this substrate consists of a fluorophore, 2-aminobenzoyl (Abz), at the N-terminus and a quenching moiety, 3-nitro-tyrosine, at the C-terminus.[3] In its intact state, the close proximity of the 3-nitro-tyrosine quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the peptide bond between the proline and 3-nitro-tyrosine residues, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. This direct relationship between cleavage and fluorescence signal enables precise determination of enzyme activity.

This substrate is recognized for its utility in studying two significant enzymes: Angiotensin-Converting Enzyme 2 (ACE2) and Prolyl Endopeptidase (PEP).[4][5] Its application extends to high-throughput screening of potential enzyme inhibitors, making it a valuable asset in drug discovery and development.[4]

Table 1: Key Characteristics of Abz-Ser-Pro-3-nitro-Tyr-OH

| Property | Value | Reference |

| Molecular Formula | C24H27N5O9 | [6] |

| Molecular Weight | 529.51 g/mol | [6] |

| CAS Number | 553644-01-2 | [6] |

| Excitation Wavelength | ~320 nm | [7] |

| Emission Wavelength | ~420 nm | [7] |

| Storage Conditions | -20°C, protect from light | [8] |

Mechanism of Action: The FRET Principle in Detail

The functionality of Abz-Ser-Pro-3-nitro-Tyr-OH is rooted in the principles of FRET. This process involves the non-radiative transfer of energy from an excited-state fluorophore (the donor, Abz) to a nearby chromophore (the acceptor or quencher, 3-nitro-tyrosine). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to conformational changes or cleavage events that alter this distance.

In the intact peptide, the Abz group and the 3-nitro-tyrosine residue are held in close proximity by the peptide backbone. When the Abz fluorophore is excited by light at approximately 320 nm, the absorbed energy is efficiently transferred to the 3-nitro-tyrosine quencher instead of being emitted as fluorescence. However, when a target protease, such as ACE2 or prolyl endopeptidase, cleaves the peptide bond between the proline and 3-nitro-tyrosine, the Abz-Ser-Pro fragment is liberated from the 3-nitro-tyrosine. This separation disrupts the FRET process, causing the Abz fluorophore to emit light at its characteristic wavelength of around 420 nm. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis by the enzyme.

Synthesis and Quality Control

Abz-Ser-Pro-3-nitro-Tyr-OH is synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. This technique allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of protecting groups on the amino acid side chains and the N-terminus prevents unwanted side reactions.

Purity Assessment: The final product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity, often exceeding 95%. The identity and purity of the peptide are confirmed by a combination of analytical techniques:

-

RP-HPLC: To assess the purity of the peptide by separating it from any synthesis-related impurities.

-

Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide.

For rigorous quantitative applications, it is crucial to accurately determine the net peptide content, as lyophilized peptides can contain water and counter-ions.

Experimental Protocols

The following are generalized protocols for the use of Abz-Ser-Pro-3-nitro-Tyr-OH in enzymatic assays. It is recommended to optimize these protocols for specific experimental conditions.

Preparation of Stock Solutions

-

Substrate Stock Solution: Dissolve Abz-Ser-Pro-3-nitro-Tyr-OH in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Further dilute with the appropriate assay buffer to the desired working concentrations. Due to the light sensitivity of the Abz group, it is imperative to protect the stock solution from light and store it at -20°C.[8]

-

Enzyme Stock Solution: Prepare a stock solution of the purified enzyme (ACE2 or prolyl endopeptidase) in a suitable buffer that ensures its stability. Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

ACE2 Activity Assay

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials:

-

Recombinant human ACE2

-

Abz-Ser-Pro-3-nitro-Tyr-OH

-

ACE2 Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 µM ZnCl₂.[9]

-

ACE inhibitor (e.g., captopril) and Neprilysin inhibitor (e.g., thiorphan) to prevent non-specific cleavage if using biological samples.[9]

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction mixture: In each well of the microplate, add the ACE2 assay buffer.

-

Add the enzyme: Add the desired amount of recombinant ACE2 to each well. For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period.

-

Initiate the reaction: Add the Abz-Ser-Pro-3-nitro-Tyr-OH substrate to each well to a final concentration within the linear range of the assay. The final reaction volume is typically 100-200 µL.

-

Monitor fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~320 nm) and emission (~420 nm) wavelengths. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at 37°C.[9]

Prolyl Endopeptidase (PEP) Activity Assay

This protocol provides a framework for assessing PEP activity.

Materials:

-

Purified prolyl endopeptidase

-

Abz-Ser-Pro-3-nitro-Tyr-OH

-

PEP Assay Buffer: A suitable buffer for PEP is typically a Tris-HCl or phosphate buffer at a pH of 7.0-8.0.

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction mixture: Add the PEP assay buffer to each well of the microplate.

-

Add the enzyme: Add the purified PEP to each well. For inhibitor studies, pre-incubate the enzyme with potential inhibitors.

-

Initiate the reaction: Add the Abz-Ser-Pro-3-nitro-Tyr-OH substrate to each well.

-

Monitor fluorescence: Measure the increase in fluorescence over time at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm at a constant temperature (e.g., 37°C).

Data Analysis and Interpretation

The raw data obtained from the fluorescence plate reader (relative fluorescence units, RFU) can be used to determine the initial reaction velocity (V₀) and subsequently the kinetic parameters of the enzyme.

Steps for Data Analysis:

-

Background Subtraction: Subtract the fluorescence of a blank control (containing all components except the enzyme) from all readings.

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot RFU versus time. The initial velocity is the slope of the linear portion of this curve.

-

Michaelis-Menten Kinetics: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[10]

-

Lineweaver-Burk Plot: For a linear representation of the data, a double reciprocal plot (1/V₀ vs. 1/[S]) can be used. The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.[10]

Table 2: Known Kinetic Parameters for Abz-Ser-Pro-3-nitro-Tyr-OH

| Enzyme | Km | kcat/Km | Reference |

| ACE2 | 23 µM | 3.5 x 10⁴ M⁻¹s⁻¹ | [4] |

Applications in Research

Angiotensin-Converting Enzyme 2 (ACE2)

ACE2 is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and inflammation. ACE2 primarily converts angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties. Given its central role in cardiovascular physiology, ACE2 is a significant therapeutic target. Furthermore, ACE2 has gained considerable attention as the primary receptor for the entry of SARS-CoV-2 into host cells.[11] The use of Abz-Ser-Pro-3-nitro-Tyr-OH allows for the high-throughput screening of compounds that may inhibit or modulate ACE2 activity, which is of great interest for both cardiovascular and infectious disease research.[4]

Prolyl Endopeptidase (PEP)

Prolyl endopeptidase (also known as prolyl oligopeptidase) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[12] This enzyme is involved in the metabolism of several neuropeptides and peptide hormones, and has been implicated in neurological disorders.[13] PEP is also being investigated for its potential therapeutic application in celiac disease, as it can degrade the proline-rich gluten peptides that trigger an immune response in susceptible individuals.[4] The substrate Abz-Ser-Pro-3-nitro-Tyr-OH can be employed to study the activity of PEP and to screen for inhibitors that could have therapeutic potential.

Conclusion

Abz-Ser-Pro-3-nitro-Tyr-OH is a robust and sensitive fluorogenic substrate that provides a powerful tool for the investigation of ACE2 and prolyl endopeptidase. Its FRET-based mechanism allows for continuous and real-time monitoring of enzyme activity, making it ideal for detailed kinetic studies and high-throughput screening applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile research tool in the fields of drug discovery, biochemistry, and molecular biology.

References

- de Almeida, V. D., de Oliveira, R. L., da Silva, D. A., de Faria, M. C., & Santos, R. A. (2015). Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture.

- Cecon, E., et al. (2021). SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET. Cell Chemical Biology, 28(7), 1025-1033.e6.

- Palmier, M. O., & Van Doren, S. R. (2007). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Analytical Biochemistry, 371(1), 64-71.

- Myint, K. T., & Kim, Y. S. (2014). The role of prolyl oligopeptidase, understanding the puzzle. Journal of neurochemistry, 129(5), 743–756.

- Hadd, A. G., Raymond, D. E., Halliwell, J. W., Jacobson, S. C., & Ramsey, J. M. (1997). Microchip device for performing enzyme assays. Analytical chemistry, 69(17), 3407–3412.

- Kolb, P., & Sames, D. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System.

-

reframeDB. (n.d.). S-ACE2 FRET (COVID-19). Retrieved from [Link]

-

NCBI. (n.d.). ACE2 Enzymatic Inhibition Assay. Retrieved from [Link]

- Garcia-Sanclemente, S., et al. (2013). Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase. Journal of medicinal chemistry, 56(17), 6796–6806.

-

PubChem. (n.d.). Abz-ser-pro-3-nitro-tyr-OH. Retrieved from [Link]

- Nomura, K. (1986). Specificity of prolyl endopeptidase. FEBS letters, 209(2), 235–237.

- Jackson, N. E., et al. (2018). Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase. Biochemistry, 57(3), 337-346.

- Carmona, A. K., et al. (2009). The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. Anais da Academia Brasileira de Ciencias, 81(3), 381-392.

- Liu, Y., et al. (2020). A new FRET-based platform to track substrate ubiquitination by fluorescence. Journal of Biological Chemistry, 295(1), 183-194.

- Mark, K. F., & Strieter, E. R. (2020). Using Förster Resonance Energy Transfer (FRET) to Understand the Ubiquitination Landscape. Biochemistry, 59(28), 2599-2610.

- Wang, Y., et al. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences, 24(13), 10838.

- O'Donoghue, A. J., et al. (2016). Transport of a Prolyl Endopeptidase Inhibitory Peptide across the Blood-Brain Barrier Demonstrated Using the hCMEC/D3 Cell Line Transcytosis Assay. Journal of agricultural and food chemistry, 64(3), 636–642.

Sources

- 1. SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Abz-ser-pro-3-nitro-tyr-OH | C24H27N5O9 | CID 95566058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and characterization of angiotensin converting enzyme 2 (ACE2) from murine model of mesangial cell in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jasco-global.com [jasco-global.com]

- 11. SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of SARS-CoV-2 spike protein binding to ACE2 in living cells by TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]

Abz-Ser-Pro-3-nitro-Tyr-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, tailored for researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties of the substrate, its mechanism of action as a tool for enzyme kinetics, detailed protocols for its application, and a survey of its broader utility in biomedical research.

Introduction: Unveiling a Versatile Tool for Protease Activity Analysis

Abz-Ser-Pro-3-nitro-Tyr-OH is a specialized peptide compound that has gained significant traction in biochemical and pharmaceutical research.[1][2] Its unique chemical architecture makes it a powerful tool for studying enzyme kinetics, particularly for proteases, and for the development of novel therapeutic agents.[3] The strategic incorporation of a fluorophore and a quencher moiety within its peptide sequence allows for real-time monitoring of enzyme activity through Förster Resonance Energy Transfer (FRET).[4] This guide will focus primarily on its well-established role as a substrate for Angiotensin-Converting Enzyme 2 (ACE2), a key player in cardiovascular physiology and a receptor for the SARS-CoV-2 virus.[5]

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of Abz-Ser-Pro-3-nitro-Tyr-OH is paramount for its effective use in experimental settings.

Chemical Structure and Core Components

The structure of Abz-Ser-Pro-3-nitro-Tyr-OH is a tetrapeptide with the sequence Ser-Pro-Tyr(NO2) N-terminally protected by an aminobenzoyl (Abz) group.

The key functional components are:

-

2-Aminobenzoyl (Abz) Group: This moiety serves as the fluorescent donor.[6]

-

Peptide Backbone (Ser-Pro): This sequence provides the specificity for the target enzyme.

-

3-Nitrotyrosine (Tyr(NO2)): This modified amino acid acts as the quencher of the Abz fluorescence.[7]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇N₅O₉ | [5] |

| Molecular Weight | 529.51 g/mol | [3] |

| CAS Number | 553644-01-2 | [3] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Store at -20°C to -15°C | [8] |

Note: For optimal stability, it is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[9]

Principle of Operation: A FRET-Based Mechanism for Real-Time Enzyme Activity Monitoring

Abz-Ser-Pro-3-nitro-Tyr-OH functions as an internally quenched fluorescent substrate, leveraging the principles of Förster Resonance Energy Transfer (FRET).[8] FRET is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[10][11]

In the intact Abz-Ser-Pro-3-nitro-Tyr-OH molecule, the fluorescent Abz group (donor) and the 3-nitrotyrosine quencher (acceptor) are held in close proximity by the peptide backbone. When the Abz group is excited by an external light source, the energy is efficiently transferred to the 3-nitrotyrosine group, which dissipates the energy non-radiatively, resulting in minimal fluorescence emission.[4]

Upon enzymatic cleavage of the peptide bond between the proline and the 3-nitrotyrosine residues by a protease such as ACE2, the Abz fluorophore and the 3-nitrotyrosine quencher are separated.[12] This separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from the Abz group. The rate of this fluorescence increase is directly proportional to the enzymatic activity.

Caption: FRET mechanism of Abz-Ser-Pro-3-nitro-Tyr-OH.

Application in ACE2 Enzyme Kinetics: A Detailed Protocol

Abz-Ser-Pro-3-nitro-Tyr-OH is a well-established substrate for determining the kinetic parameters of Angiotensin-Converting Enzyme 2 (ACE2).[12][13]

Recommended Materials and Reagents

-

Abz-Ser-Pro-3-nitro-Tyr-OH

-

Recombinant human ACE2 enzyme

-

ACE2 Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, pH 6.5)

-

ACE2 inhibitor (e.g., MLN-4760) for specificity control[14]

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation and emission filters

Experimental Workflow

Caption: Workflow for an ACE2 kinetic assay.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Abz-Ser-Pro-3-nitro-Tyr-OH in DMSO. Store at -20°C.

-

Dilute the recombinant ACE2 enzyme to the desired concentrations in pre-chilled ACE2 assay buffer.

-

Prepare a working solution of the ACE2 inhibitor (e.g., 10 µM MLN-4760) in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the components in the following order:

-

Assay buffer

-

ACE2 enzyme or inhibitor control

-

Substrate (to initiate the reaction)

-

-

The final reaction volume is typically 100-200 µL.

-

Include appropriate controls:

-

No-enzyme control: To determine background fluorescence.

-

Inhibitor control: To confirm ACE2-specific activity.[14]

-

-

-

Kinetic Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Use excitation and emission wavelengths appropriate for the Abz fluorophore, typically around 320-340 nm for excitation and 405-420 nm for emission.[15][16]

-

Data Analysis and Interpretation

-

Calculate Initial Velocities (V₀):

-

Plot fluorescence intensity versus time for each substrate concentration.

-

The initial linear portion of the curve represents the initial velocity (V₀). Calculate the slope of this linear region.

-

Convert the fluorescence units/min to moles/min using a standard curve of the free Abz fluorophore.

-

-

Determine Kinetic Parameters (Km and Vmax):

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism):

-

V₀ = (Vmax * [S]) / (Km + [S])

-

-

The software will provide the values for Vmax (maximum velocity) and Km (Michaelis constant, the substrate concentration at half Vmax).

-

-

Calculate Catalytic Efficiency (kcat/Km):

Broader Applications in Research and Development

While its use as an ACE2 substrate is prominent, the utility of Abz-Ser-Pro-3-nitro-Tyr-OH extends to other areas of scientific inquiry.

-

High-Throughput Screening (HTS): Its fluorogenic nature makes it an excellent tool for HTS of potential ACE2 inhibitors.[12][13]

-

Peptide Synthesis: It can serve as a building block in the synthesis of more complex peptides for various therapeutic and diagnostic applications.[3]

-

Bioconjugation: The molecule can be used in bioconjugation techniques to attach to other biomolecules, potentially for targeted drug delivery.[3]

-

Neurobiology Research: There is potential for its use in studying the role of peptides in neurological disorders.[3]

Conclusion

Abz-Ser-Pro-3-nitro-Tyr-OH is a versatile and sensitive fluorogenic substrate that provides a robust platform for studying protease activity, particularly that of ACE2. Its well-defined FRET-based mechanism allows for real-time kinetic analysis, making it an invaluable tool for academic research and pharmaceutical drug discovery. The detailed protocols and data analysis guidelines presented in this guide are intended to empower researchers to effectively utilize this powerful reagent in their experimental endeavors.

References

- Bachem. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH. Bachem Products.

- MedChemExpress. (n.d.). abz-ser-pro-3-nitro-tyr-oh. MedChemExpress (MCE) Life Science Reagents.

- Shanghai Hong肽生物科技. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH.

- Chem-Impex. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH.

- Rice, G. I., et al. (2004). Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. Biochemical Journal, 383(Pt 1), 45–51.

- Blagbrough, I. S., et al. (2005). High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase. Antimicrobial Agents and Chemotherapy, 49(11), 4712–4721.

- Kuba, K., et al. (2010). Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). Methods in Molecular Biology, 648, 185–195.

- Biosynth. (n.d.). Abz-Ser-Pro-Tyr(NO2)-OH.

- AMSBIO. (2019). Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric).

- Abcam. (2025). ab273297 Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric).

- MedChemExpress. (n.d.).

- Thatcher, S. E., et al. (2017). Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. Methods in Molecular Biology, 1614, 61–67.

- Chem-Impex. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH.

- BPS Bioscience. (n.d.). Spike S1 (Wild-Type) (SARS-CoV-2): ACE2 TR-FRET Assay Kit.

- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.

- Ziegler, C. G., et al. (2020). SARS-COV-2 spike binding to ACE2 in living cells monitored by TR-FRET. eLife, 9, e61493.

- Miyamoto, S., et al. (2015). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration. Free Radical Biology and Medicine, 89, 569–577.

- Samanta, S., et al. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC Advances, 6(70), 65609–65614.

- Cisneros, A., et al. (2021). SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening. Viruses, 13(7), 1347.

- MedChemExpress. (n.d.).

- Liwei Peptide. (n.d.). Abz-SP-3-nitro-Tyr-OH.

- PubChem. (n.d.). Abz-ser-pro-3-nitro-tyr-OH.

- De Filippis, V., et al. (2005). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. Protein Science, 14(7), 1836–1847.

- MedChemExpress. (n.d.). Abz-Gly-p-nitro-Phe-Pro-OH 67482-93-3.

- Chen, Y., et al. (2019). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Molecular Liquids, 285, 247-256.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reframeDB [reframedb.org]

- 7. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abz-Ser-Pro-3-nitro-Tyr-OH - [hongtide.com]

- 13. shop.bachem.com [shop.bachem.com]

- 14. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. content.abcam.com [content.abcam.com]

A Comprehensive Technical Guide to the Synthesis, Purification, and Characterization of the Fluorogenic Peptide Substrate Abz-Ser-Pro-3-Nitro-Tyr-OH

Abstract

This technical guide provides a detailed methodology for the synthesis, purification, and analytical characterization of Abz-Ser-Pro-3-Nitro-Tyr-OH, an internally quenched fluorescent (FRET) peptide substrate. This peptide is a valuable tool in biochemical and pharmaceutical research, particularly for the continuous monitoring of protease activity.[1][2] The synthesis is approached using modern solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy. Subsequent purification to a high degree of homogeneity is detailed using reversed-phase high-performance liquid chromatography (RP-HPLC), the industry standard for peptide purification.[3] Finally, a suite of analytical techniques, including mass spectrometry and analytical HPLC, are described to verify the identity and purity of the final product. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible protocol grounded in established chemical principles.

Introduction: The FRET Substrate Abz-Ser-Pro-3-Nitro-Tyr-OH

The Principle of Internally Quenched Fluorescent (FRET) Substrates

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another chromophore (the acceptor or quencher) when they are in close proximity, typically within 10-100 Å.[4][5] In the context of protease substrates, a peptide sequence is synthesized to contain both a fluorophore and a quencher.[6] While the peptide is intact, the quencher effectively absorbs the energy emitted by the fluorophore, resulting in minimal to no fluorescence signal.[6][7] Upon enzymatic cleavage of the peptide bond between the donor and acceptor, they diffuse apart, disrupting the FRET process.[8] This separation liberates the fluorophore from the quenching effect, leading to a measurable increase in fluorescence intensity that can be monitored in real-time to quantify enzyme activity.[9]

The Abz / 3-Nitro-Tyrosine FRET Pair

The peptide Abz-Ser-Pro-3-Nitro-Tyr-OH is a classic example of an internally quenched substrate.[9][10]

-

The Donor (Fluorophore): The N-terminal 2-aminobenzoyl (Abz) group serves as the fluorescent donor.[6][11]

-

The Acceptor (Quencher): The 3-nitro-tyrosine residue functions as the quencher. The nitro group's electron-withdrawing properties create an absorption spectrum that overlaps with the emission spectrum of the Abz group, enabling efficient quenching.[6][9]

This specific FRET pair is advantageous because both components can be incorporated into the peptide sequence during standard solid-phase synthesis.[10]

Applications in Protease Activity Assays

Due to its specific sequence and FRET properties, Abz-Ser-Pro-3-Nitro-Tyr-OH is a valuable substrate for studying the kinetics of various proteases. It has been identified as a useful substrate for enzymes such as Angiotensin-Converting Enzyme 2 (ACE2), making it relevant for high-throughput screening of potential enzyme inhibitors.[12] Its use allows for a direct, continuous assay format that is more rapid and convenient than endpoint methods like ELISA or zymography.[1]

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Rationale for SPPS and the Fmoc/tBu Strategy

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of peptides.[13] The growing peptide chain is covalently attached to an insoluble polymer resin, which simplifies the process by allowing for the use of excess reagents and easy removal of byproducts through simple filtration and washing.

The Fmoc/tBu strategy is the most widely used approach in modern SPPS.[14]

-

Nα-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the N-terminal alpha-amino group. It is stable to acidic conditions but is readily removed by a weak base, typically piperidine.[14]

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu).[14] These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step.

-

Orthogonality: The differential lability of the Fmoc (base-labile) and side-chain (acid-labile) protecting groups forms an "orthogonal" protection scheme, allowing for selective deprotection at each step of the synthesis.[15]

Critical Raw Materials and Reagents

A successful synthesis relies on high-quality reagents. The table below summarizes the key materials for this protocol.

| Reagent/Material | Function | Supplier Example |

| 2-Chlorotrityl chloride (2-CTC) Resin | Solid support for assembling the peptide; allows cleavage to a C-terminal carboxylic acid. | Sigma-Aldrich |

| Fmoc-Tyr(3-NO₂)-OH | First amino acid, containing the quencher moiety. | Bachem, Chem-Impex |

| Fmoc-Pro-OH | Second amino acid. | Sigma-Aldrich, Bachem |

| Fmoc-Ser(tBu)-OH | Third amino acid; tBu protects the side-chain hydroxyl group. | Sigma-Aldrich, Bachem |

| Boc-2-aminobenzoic acid | Source of the N-terminal Abz fluorophore group. | Sigma-Aldrich |

| HATU | Coupling (activating) reagent for efficient amide bond formation. | Sigma-Aldrich |

| DIPEA | Tertiary base required for the activation and coupling steps. | Sigma-Aldrich |

| Piperidine | Weak base used for the removal of the Fmoc protecting group. | Sigma-Aldrich |

| DMF | Primary solvent for washing, coupling, and deprotection steps. | Sigma-Aldrich |

| DCM | Solvent used for resin swelling and washing. | Sigma-Aldrich |

| TFA | Strong acid for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. | Sigma-Aldrich |

| TIS | Scavenger used in the cleavage cocktail to prevent side reactions. | Sigma-Aldrich |

| Water (HPLC Grade) | Component of the cleavage cocktail and HPLC mobile phase. | VWR, Fisher Scientific |

Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation and First Amino Acid Loading: a. Add 2-Chlorotrityl chloride resin (0.1 mmol) to a peptide synthesis vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes. c. Drain the DCM. Dissolve Fmoc-Tyr(3-NO₂)-OH (0.2 mmol) in DCM, add DIPEA (0.4 mmol), and add the solution to the resin. d. Agitate the mixture for 2 hours. Add a small amount of methanol to cap any remaining reactive sites on the resin and agitate for another 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

2. Peptide Chain Elongation (Iterative Cycles): For each amino acid (Pro, then Ser): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine/DMF solution for 10 minutes. b. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x). c. Coupling: i. In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Pro-OH or Fmoc-Ser(tBu)-OH; 0.4 mmol) and HATU (0.38 mmol) in DMF. ii. Add DIPEA (0.8 mmol) to the solution and pre-activate for 1-2 minutes. iii. Add the activated amino acid solution to the resin. iv. Agitate for 1-2 hours. d. Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). (A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.)

3. N-terminal Abz Group Coupling: a. After coupling the final amino acid (Fmoc-Ser(tBu)-OH), perform the Fmoc deprotection step as described in 2a. b. Wash the resin as described in 2b. c. Perform a coupling reaction as described in 2c, using Boc-2-aminobenzoic acid (0.4 mmol) instead of an Fmoc-amino acid. d. Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry the resin under vacuum.

4. Cleavage and Deprotection: a. Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. b. Add the cleavage cocktail (e.g., 10 mL) to the dried resin. c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the resulting white pellet under vacuum to obtain the crude peptide.

Synthesis Workflow Diagram

Caption: Solid-phase synthesis workflow for Abz-Ser-Pro-3-Nitro-Tyr-OH.

Purification by Reversed-Phase HPLC

Crude synthetic peptides contain deletion sequences, incompletely deprotected products, and byproducts from scavengers. RP-HPLC is the standard method for purifying the target peptide to a high degree of homogeneity.[3][16]

The Principle of RP-HPLC for Peptide Purification

RP-HPLC separates peptides based on their relative hydrophobicity.[3] The stationary phase within the column is non-polar (e.g., silica beads modified with C18 alkyl chains), while the mobile phase is polar. Peptides are eluted by a gradient of increasing organic solvent (acetonitrile), with more hydrophobic species being retained on the column longer.[3][17] Trifluoroacetic acid (TFA) is added to both mobile phases as an ion-pairing agent, which neutralizes charges on the peptide and improves peak sharpness.[17]

Step-by-Step Purification Protocol

1. Preparation: a. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN). c. Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water) to a concentration of ~10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.[18]

2. HPLC Run: a. Equilibrate a semi-preparative C18 column with the starting mobile phase conditions (e.g., 95% A/5% B). b. Inject the filtered sample onto the column. c. Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% B over 60 minutes. d. Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and potentially 320 nm (for the Abz group).

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks as they elute.[17] b. Analyze the purity of each collected fraction using analytical RP-HPLC. c. Pool the fractions that contain the desired peptide at >95% purity.

4. Lyophilization: a. Freeze the pooled, pure fractions. b. Lyophilize (freeze-dry) the sample to remove the water and acetonitrile, yielding the final product as a white, fluffy powder.[17]

Purification Workflow Diagram

Caption: General workflow for the RP-HPLC purification of synthetic peptides.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm that the correct peptide has been synthesized and that it meets the required purity specifications.[19][20]

Verifying Identity: High-Resolution Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight and, therefore, the identity of a synthetic peptide.[19][21] Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used.[20] The presence of the nitro group on tyrosine results in a characteristic mass shift of +45 Da compared to a native tyrosine residue.[22][23]

Assessing Purity: Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final peptide product.[20][24] A small amount of the lyophilized peptide is analyzed on an analytical C18 column using a fast gradient. Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Summary Table of Expected Analytical Data

| Analysis | Technique | Expected Result | Purpose |

| Identity | ESI-MS | Calculated MW = 585.55 g/mol . Observed m/z should correspond to [M+H]⁺, [M+2H]²⁺, etc. | Confirms correct molecular weight. |

| Purity | Analytical RP-HPLC | A single major peak, purity >95%. | Quantifies the homogeneity of the final product. |

| Quantity | Amino Acid Analysis | Confirms amino acid ratios and provides accurate peptide content. | Determines the net peptide content, accounting for water and counter-ions.[25] |

Conclusion

The synthesis and purification of the FRET substrate Abz-Ser-Pro-3-Nitro-Tyr-OH can be reliably achieved through a systematic application of Fmoc-based solid-phase peptide synthesis and reversed-phase HPLC. Careful selection of high-quality reagents, adherence to established protocols for coupling and deprotection, and rigorous analytical characterization are paramount to obtaining a final product suitable for sensitive enzymatic assays. The methodologies described in this guide provide a robust framework for researchers to produce this valuable tool for kinetic studies and inhibitor screening campaigns.

References

- ResolveMass Laboratories Inc. (2025).

- Annan, R. S., & Carr, S. A. (2001).

- Annan, R. S., & Carr, S. A. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry.

- CovalX. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. CovalX.

- International Journal of Science and Research Archive. (2025).

- AnaSpec. (n.d.). FRET Peptides | Custom peptide Synthesis. AnaSpec.

- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek.

- Fairman, J. W., et al. (n.d.).

- Hintzen, J. C. J., et al. (2025). Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science (RSC Publishing).

- Zhan, X., & Desiderio, D. M. (n.d.). Mass spectrometry analysis of nitrotyrosine-containing proteins. PubMed - NIH.

- JPT. (n.d.).

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

- CPC Scientific. (n.d.).

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

- El-Faham, A., & Albericio, F. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- Van Doren, S. R. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PubMed Central - NIH.

- Medintz, I. L., & Mattoussi, H. (n.d.). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer.

- Schutkowski, M., et al. (2018). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates.

- Bachem. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH. Bachem Products.

- Liwei Peptide. (n.d.). Abz-SP-3-nitro-Tyr-OH. Liwei Peptide.

- BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BenchChem.

- Cai, S., et al. (n.d.). Development of an internally quenched fluorescent substrate for Escherichia coli leader peptidase. PubMed.

- Creative Peptides. (n.d.). Quenched Fluorescent Peptides.

- Wysocka, M., et al. (2013). A new proteinase 3 substrate with improved selectivity over human neutrophil elastase.

- Hintzen, J. C. J., et al. (2025).

- BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. BenchChem.

- Kumar, A., et al. (2024).

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.

- Scherer, D., et al. (2009). A library of fluorescent peptides for exploring the substrate specificities of prolyl isomerases. PubMed.

- Vasantha, B., et al. (2025). Protecting Groups in Peptide Synthesis.

- Ramkisson, S. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE.

- Fields, G. B. (n.d.). Solid-Phase Peptide Synthesis.

- Mant, C. T., & Hodges, R. S. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Mant, C. T., & Hodges, R. S. (n.d.).

- AAPPTec. (n.d.).

- Frederick, J. (2016).

Sources

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purchase Directly from Abz-SP-3-nitro-Tyr-OH | China Abz-SP-3-nitro-Tyr-OH Supplies [liwei-peptide.com]

- 3. bachem.com [bachem.com]

- 4. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 8. Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08759G [pubs.rsc.org]

- 9. Development of an internally quenched fluorescent substrate for Escherichia coli leader peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A library of fluorescent peptides for exploring the substrate specificities of prolyl isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. shop.bachem.com [shop.bachem.com]

- 13. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. hplc.eu [hplc.eu]

- 17. peptide.com [peptide.com]

- 18. protocols.io [protocols.io]

- 19. resolvemass.ca [resolvemass.ca]

- 20. ijsra.net [ijsra.net]

- 21. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pepdoopeptides.com [pepdoopeptides.com]

- 25. jpt.com [jpt.com]

A Technical Guide to the Mechanism and Application of Abz-Ser-Pro-3-nitro-Tyr-OH: A Fluorogenic Substrate for ACE2

Introduction

Abz-Ser-Pro-3-nitro-Tyr-OH is a specialized tetrapeptide that has emerged as a valuable tool in biochemical and pharmaceutical research, particularly in the study of enzyme kinetics.[1] This compound is a fluorogenic substrate, meticulously designed to investigate the activity of specific proteases. Its structure incorporates a fluorophore and a quencher moiety, allowing for real-time monitoring of enzymatic cleavage through a process known as Förster Resonance Energy Transfer (FRET).[2][3] This guide provides an in-depth exploration of the mechanism of action of Abz-Ser-Pro-3-nitro-Tyr-OH, its primary application as a substrate for Angiotensin-Converting Enzyme 2 (ACE2), and detailed protocols for its use in research settings.

Core Mechanism of Action: Intramolecular Fluorescence Quenching

The functionality of Abz-Ser-Pro-3-nitro-Tyr-OH is predicated on the principle of FRET, an intramolecular quenching mechanism. The peptide is synthesized with two critical components at its termini:

-

o-Aminobenzoyl (Abz) group: Attached to the N-terminal serine, the Abz group serves as the fluorescent donor.

-

3-nitro-Tyrosine (3-nitro-Tyr-OH): Located at the C-terminus, this modified amino acid functions as the acceptor or "quencher" of the fluorescence emitted by the Abz group.[2]

In its intact state, the close proximity of the Abz and 3-nitro-Tyr-OH moieties allows for efficient resonance energy transfer. The energy from the excited Abz fluorophore is non-radiatively transferred to the 3-nitro-Tyr-OH quencher, preventing the emission of light.[2] Upon enzymatic cleavage of the peptide bond between the proline and 3-nitro-tyrosine residues by a target protease, the Abz-Ser-Pro fragment is liberated from the 3-nitro-Tyr-OH. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal makes Abz-Ser-Pro-3-nitro-Tyr-OH an ideal substrate for continuous kinetic assays.[4]

Primary Target: Angiotensin-Converting Enzyme 2 (ACE2)

Abz-Ser-Pro-3-nitro-Tyr-OH is a well-established and selective substrate for Angiotensin-Converting Enzyme 2 (ACE2).[5][6][7] ACE2 is a zinc metalloenzyme that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and cardiovascular homeostasis.[8][9][10] ACE2 functions to counterbalance the activity of Angiotensin-Converting Enzyme (ACE) by converting the vasoconstrictor Angiotensin II into the vasodilator Angiotensin-(1-7).[8][11] Given its physiological importance and its role as the cellular receptor for the SARS-CoV-2 virus, the study of ACE2 activity is of significant interest.[11]

The specificity of Abz-Ser-Pro-3-nitro-Tyr-OH for ACE2 makes it a valuable reagent for high-throughput screening of ACE2 inhibitors and for detailed kinetic characterization of the enzyme.[3]

Kinetic Parameters

The interaction between Abz-Ser-Pro-3-nitro-Tyr-OH and ACE2 has been characterized by the following kinetic parameters:

| Parameter | Value | Source |

| Km | 23 µM | [3] |

| kcat/Km | 3.5 x 104 M-1s-1 | [3] |

Experimental Protocol: ACE2 Activity Assay

This protocol outlines a generalized procedure for measuring ACE2 activity using Abz-Ser-Pro-3-nitro-Tyr-OH. It is crucial to optimize parameters such as enzyme and substrate concentrations for specific experimental conditions.

Materials

-

Abz-Ser-Pro-3-nitro-Tyr-OH substrate

-

Recombinant human ACE2 enzyme

-

ACE2 Assay Buffer: 75 mM Tris, 1 M NaCl, pH 7.5

-

DMSO (for substrate stock solution)

-

Black, uncoated 96-well microtiter plate

-

Fluorescence plate reader with excitation at ~355 nm and emission at ~405 nm[12]

Methodology

-

Substrate Preparation:

-

Prepare a stock solution of Abz-Ser-Pro-3-nitro-Tyr-OH in DMSO. The concentration should be determined based on the desired final assay concentration and the need to minimize the final percentage of DMSO in the reaction.

-

Protect the stock solution from light and store at -20°C or below.

-

-

Assay Setup:

-

Design the plate layout, including wells for blanks (no enzyme), controls (no substrate), and test samples.

-

Add ACE2 Assay Buffer to all wells.

-

Add the desired amount of ACE2 enzyme to the appropriate wells. For blank wells, add an equivalent volume of assay buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the Abz-Ser-Pro-3-nitro-Tyr-OH substrate to all wells to achieve the desired final concentration (e.g., starting with a concentration around the Km value of 23 µM).

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a defined period (e.g., every 60 seconds for 30-60 minutes). Use an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 405 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the blank wells.

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be calculated from the V0 and a standard curve generated with a known concentration of the fluorescent product (Abz-Ser-Pro) or by using the extinction coefficient of the fluorophore.

-

Conclusion

Abz-Ser-Pro-3-nitro-Tyr-OH is a highly effective and specific fluorogenic substrate for the continuous measurement of ACE2 activity. Its mechanism, based on the reliable principle of FRET, allows for sensitive and real-time monitoring of enzymatic reactions. This makes it an indispensable tool for researchers in drug discovery, enzymology, and cardiovascular research, facilitating the high-throughput screening of potential ACE2 modulators and enabling detailed characterization of this physiologically critical enzyme.

References

- Di, P. A., et al. (2003). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Protein Science, 12(7), 1456-1467.

- Patel, V. B., Zhong, J. C., Grant, M. B., & Oudit, G. Y. (2016). Angiotensin Converting Enzyme-2 (ACE-2): A Target for Novel Drug Development.

- Nagase, H., & Fields, G. B. (1996). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 73, 113-128.

- Majumder, S., & Batkulwar, K. (2020). The ACE2/Ang (1–7)/MasR axis as an emerging target for antihypertensive peptides. Critical Reviews in Food Science and Nutrition, 61(15), 2541-2551.

- Sriram, K., & Insel, P. A. (2018). ACE2: a new target for neurogenic hypertension. Hypertension, 71(2), 232-233.

- Ferrario, C. M. (2006). Angiotensin-converting enzyme 2 as a novel target for gene therapy for hypertension. Current Opinion in Nephrology and Hypertension, 15(2), 147-152.

- MedChemExpress. (n.d.). abz-ser-pro-3-nitro-tyr-oh.

- Ni, W., Yang, X., Yang, D., Bao, J., Li, R., & Xiao, Y. (2021). Regulation of Angiotensin-Converting Enzyme 2: A Potential Target to Prevent COVID-19?. Frontiers in Immunology, 12, 753112.

- Shanghai Hongtai Biotechnology Co., Ltd. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH.

- Angewandte Chemie International Edition. (2018). A Fluorescent Cage for Supramolecular Sensing of 3-Nitrotyrosine in Human Blood Serum.

- R&D Systems. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates.

- BioTechniques. (2005).

- Journal of Visualized Experiments. (2019). A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation. Journal of Visualized Experiments, (143), e58911.

- Journal of Visualized Experiments. (2019). Detection of Protease Activity by Fluorescent Peptide Zymography. Journal of Visualized Experiments, (143), e58912.

- Bachem. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH.

- Chem-Impex. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH.

- PubMed. (2009). 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries. Journal of Peptide Science, 15(8), 529-535.

- CookeChem. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH, ≥95%.

- ResearchGate. (2002). Kinetic parameters for the hydrolysis of Abz-FRK(Dnp)P-OH and some of its derivatives by purified rabbit lung ACE. Journal of Biochemical and Biophysical Methods, 50(2-3), 163-175.

- MedChemExpress. (n.d.). Abz-Ser-Pro-3-nitro-Tyr | ACE2 Substrate.

- ACS Publications. (1956). On the Mechanism of Fluorescence Quenching. Tyrosine and Similar Compounds. The Journal of Physical Chemistry, 60(11), 1500-1503.

- Benchchem. (n.d.). Abz-Gly-Ala-Ala-Pro-Phe-3-nitro-Tyr-Asp-OH.

- ResearchGate. (2005). Mechanism of fluorescence quenching of tyrosine derivatives by amide group. Journal of Photochemistry and Photobiology A: Chemistry, 173(2), 154-161.

- Chem-Impex. (n.d.). Abz-Ser-Pro-3-nitro-Tyr-OH. Retrieved from the Chem-Impex website (Spanish version).

- MedChemExpress. (n.d.). Abz-Gly-p-nitro-Phe-Pro-OH | ACE-I Fluorescent Substrate.

- PubMed Central. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. Organic & Biomolecular Chemistry, 12(45), 9119-9123.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abz-Ser-Pro-3-nitro-Tyr-OH - [hongtide.com]

- 6. Abz-Ser-Pro-3-nitro-Tyr-OH , ≥95% , 553644-01-2 - CookeChem [cookechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. ACE2: a new target for neurogenic hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of Angiotensin-Converting Enzyme 2: A Potential Target to Prevent COVID-19? [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

The Definitive Guide to Utilizing Abz-Ser-Pro-3-nitro-Tyr-OH for ACE2 Activity Assays

A Technical Resource for Researchers in Drug Discovery and Cellular Signaling

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the fluorogenic substrate, Abz-Ser-Pro-3-nitro-Tyr-OH, for the sensitive and specific measurement of Angiotensin-Converting Enzyme 2 (ACE2) activity. As a key enzyme in the renin-angiotensin system (RAS) and the cellular receptor for SARS-CoV-2, precise quantification of ACE2 activity is paramount in cardiovascular research and virology.[1][2][3] This document will delve into the substrate's mechanism of action, provide a detailed, field-proven protocol for its use, and offer insights into data interpretation, empowering researchers to generate robust and reproducible results.

Introduction: The Significance of ACE2 and its Measurement

Angiotensin-Converting Enzyme 2 (ACE2) is a zinc-based metalloprotease that plays a critical role in cardiovascular physiology by converting angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects.[1] Its function as the primary receptor for the spike protein of coronaviruses, including SARS-CoV-2, has placed it at the forefront of infectious disease research.[2][3] Consequently, the ability to accurately measure ACE2 enzymatic activity is crucial for screening potential therapeutic inhibitors and understanding the enzyme's role in both physiological and pathological processes.

Abz-Ser-Pro-3-nitro-Tyr-OH: A Specialized Tool for ACE2 Activity

Abz-Ser-Pro-3-nitro-Tyr-OH is a highly specific, internally quenched fluorogenic (FRET) peptide substrate designed for the sensitive detection of ACE2 activity.[4][5] Its utility in high-throughput screening of ACE2 inhibitors has been well-established.[4][5]

Chemical and Physical Properties

A thorough understanding of the substrate's properties is fundamental to its effective application.

| Property | Value | Source |

| Molecular Formula | C24H27N5O9 | [6] |

| Molecular Weight | 529.5 g/mol | [6] |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid | [6] |

| CAS Number | 553644-01-2 | [6] |

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The design of Abz-Ser-Pro-3-nitro-Tyr-OH is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 3-nitrotyrosine. In the intact peptide, the close proximity of the 3-nitrotyrosine to the Abz group quenches its fluorescence. Upon enzymatic cleavage of the peptide bond by ACE2, the Abz fluorophore is spatially separated from the quencher, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time kinetic measurements.

Caption: Workflow for the ACE2 enzymatic activity assay.

Detailed Procedural Steps

1. Reagent Preparation:

- ACE2 Assay Buffer: Prepare a solution of 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl. [7] * ACE2 Substrate Stock Solution: Dissolve Abz-Ser-Pro-3-nitro-Tyr-OH in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Store protected from light at -20°C.

- Working Substrate Solution: Dilute the substrate stock solution in ACE2 Assay Buffer to the desired final concentration.

- ACE2 Standard Dilutions: Perform serial dilutions of recombinant ACE2 in ACE2 Assay Buffer to generate a standard curve. [8] * Inhibitor Solution: Prepare a working solution of an ACE2-specific inhibitor (e.g., MLN-4760) in ACE2 Assay Buffer.

2. Sample Preparation:

- For cell or tissue samples, prepare lysates or homogenates in a suitable lysis buffer. [2][9] * Centrifuge the lysate/homogenate to pellet cellular debris and collect the supernatant. [9] * Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA). [9] 3. Assay Setup:

- In a 96-well black microplate, add your samples, ACE2 standards, and a buffer blank.

- To determine ACE2-specific activity, include parallel wells for each sample containing the ACE2 inhibitor. [8] * Add ACE2 Assay Buffer to bring all wells to a uniform volume before adding the substrate.

- Pre-incubate the plate at the desired reaction temperature (e.g., room temperature or 37°C) for 5-10 minutes.

4. Reaction Initiation and Measurement:

- Initiate the enzymatic reaction by adding the working substrate solution to all wells.

- Immediately place the plate in a fluorescence microplate reader.

- Measure the fluorescence intensity kinetically over a defined period (e.g., 30-120 minutes) with excitation at approximately 320 nm and emission at approximately 420 nm. [2]

Data Analysis and Interpretation

-

Calculate the rate of reaction: For each well, determine the change in relative fluorescence units (RFU) over time (ΔRFU/Δt) from the linear portion of the kinetic curve.

-

Determine ACE2-specific activity: For each sample, subtract the reaction rate of the inhibitor-containing well from the rate of the well without the inhibitor. [8]3. Generate a standard curve: Plot the reaction rates of the ACE2 standards against their known concentrations.

-

Quantify ACE2 activity in samples: Use the standard curve to interpolate the ACE2 activity in your unknown samples. The activity can be expressed in units such as RFU/min/mg of total protein.

Trustworthiness and Self-Validation

The integrity of your results relies on a self-validating experimental design. The inclusion of a specific ACE2 inhibitor is non-negotiable as it confirms that the measured fluorescence is a direct result of ACE2 activity and not due to other proteases present in the sample. [8][7]Furthermore, the generation of a standard curve with a purified, active ACE2 enzyme provides a reliable means of quantifying the enzymatic activity in your samples.

Conclusion

Abz-Ser-Pro-3-nitro-Tyr-OH is a powerful and reliable tool for the investigation of ACE2. By understanding its mechanism of action and adhering to a meticulously designed experimental protocol, researchers can achieve high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary to successfully integrate this fluorogenic substrate into your research, paving the way for new discoveries in cardiovascular disease and virology.

References

- Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta. (n.d.). National Institutes of Health.

- Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2). (n.d.). National Institutes of Health.

- Abz-ser-pro-3-nitro-tyr-OH | C24H27N5O9. (n.d.). PubChem.

- Enzyme Activity Assays using Fluorogenic Peptide Substrates. (n.d.). R&D Systems.

- Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric). (n.d.). rPeptide.

- Angiotensin II Converting Enzyme (ACE2) Activity Assay Kit (Fluorometric) rev 10/19. (n.d.). AMSBIO.

- Abz-Ser-Pro-3-nitro-Tyr-OH. (n.d.). Shanghai Hongtai Biotechnology.

- Abz-Ser-Pro-3-nitro-Tyr | ACE2 Substrate. (n.d.). MedChemExpress.

- Abz-Ser-Pro-Tyr(NO2)-OH | SFQ-3819-PI. (n.d.). Biosynth.

- Abz-Ser-Pro-3-nitro-Tyr-OH. (n.d.). Bachem Products.

- Abz-Ser-Pro-3-nitro-Tyr-OH. (n.d.). Chem-Impex.

- 553644-01-2|Abz-Ser-Pro-3-nitro-Tyr-OH. (n.d.). BLDpharm.

- Abz-Ser-Pro-3-nitro-Tyr-OH, ≥95%, 553644-01-2. (n.d.). CookeChem.

- Abz-SP-3-nitro-Tyr-OH. (n.d.). Liwei Peptide.

- abz-ser-pro-3-nitro-tyr-oh | MedChemExpress (MCE) Life Science Reagents. (n.d.). MedChemExpress.

- Abz-Ser-Pro-3-nitro-Tyr-OH;553644-01-2. (n.d.). Chutai Biotechnology.

- ABZ-SER-PRO-3-NITRO-TYR-OH | 553644-01-2. (n.d.). ChemicalBook.

- Oh, C.-K., Nakamura, T., Beutler, N., Zhang, X., Piña-Crespo, J., Talantova, M., ... Lipton, S. A. (2023). Targeted protein S-nitrosylation of ACE2 inhibits SARS-CoV-2 infection. Nature Chemical Biology, 19(3), 275–283.

Sources

- 1. rpeptide.com [rpeptide.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Targeted protein S-nitrosylation of ACE2 inhibits SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abz-Ser-Pro-3-nitro-Tyr-OH - [hongtide.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. Abz-ser-pro-3-nitro-tyr-OH | C24H27N5O9 | CID 95566058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 8. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

Abz-ser-pro-3-nitro-tyr-OH for protein interaction studies

An In-Depth Technical Guide to Utilizing Abz-Ser-Pro-3-Nitro-Tyr-OH for Protease Interaction Studies

Authored by a Senior Application Scientist

This guide provides a comprehensive technical framework for researchers, biochemists, and drug development professionals on the application of the fluorogenic peptide substrate, Abz-Ser-Pro-3-Nitro-Tyr-OH, in the study of protein-protein interactions, specifically enzyme-substrate kinetics. We will move beyond a simple protocol to explore the underlying mechanistic principles, ensuring that your experimental design is not only robust but also self-validating.

Introduction: Decoding Protease Activity with Fluorogenic Probes

The study of proteases—enzymes that catalyze the breakdown of proteins—is fundamental to understanding physiological processes and disease pathogenesis. A key tool in this endeavor is the use of synthetic, fluorogenic peptide substrates that report on enzymatic activity in real-time. Abz-Ser-Pro-3-Nitro-Tyr-OH is one such tool, an internally quenched fluorescent substrate designed for the continuous monitoring of specific protease activity.

Its structure is a triad of functional components:

-

Abz (2-aminobenzoyl group): A fluorescent reporter group (fluorophore).

-

3-Nitro-Tyr (3-nitro-tyrosine): A quenching group that suppresses the fluorescence of Abz when in close proximity.

-

Ser-Pro (Serine-Proline): A specific dipeptide sequence that acts as the recognition and cleavage site for a target protease.

The power of this molecule lies in its ability to directly link a proteolytic event to a measurable optical signal, providing a sensitive and quantitative readout of enzyme kinetics.

The Principle of Action: Proximity-Based Fluorescence Quenching

The functionality of Abz-Ser-Pro-3-Nitro-Tyr-OH is governed by the phenomenon of Förster Resonance Energy Transfer (FRET) or, more accurately in this case, static quenching. In the intact peptide, the 3-nitro-tyrosine residue is held in close spatial proximity to the Abz group. The electron-withdrawing nitro group on the tyrosine effectively absorbs the energy that the Abz fluorophore would otherwise emit as light.

Upon the introduction of a specific protease that recognizes the Ser-Pro sequence, the peptide bond is hydrolyzed. This cleavage event separates the Abz fluorophore from the 3-nitro-tyrosine quencher. Released from the quenching effect, the Abz group is free to fluoresce upon excitation at its characteristic wavelength (~320-340 nm), leading to a detectable emission of light (~420 nm). The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease.

Caption: Mechanism of fluorescence generation upon proteolytic cleavage.

Experimental Design: A Self-Validating Kinetic Assay

A robust protease assay does more than generate data; it builds confidence in the results. The following protocol is designed as a self-validating system, incorporating necessary controls to ensure the observed activity is specific and accurately measured. The primary target for a substrate containing a Ser-Pro cleavage site would likely be a prolyl peptidase or a related serine protease.

Core Reagents and Instrumentation

| Component | Description & Rationale |

| Assay Buffer | Typically 50-100 mM buffer (e.g., Tris, HEPES) at optimal pH for the enzyme. May include salts (e.g., 100-150 mM NaCl) and additives (e.g., 0.01% Tween-20) to maintain enzyme stability and prevent aggregation. |

| Enzyme Stock | A concentrated stock of the purified protease, stored in a buffer that ensures stability (e.g., containing glycerol). |

| Substrate Stock | Abz-Ser-Pro-3-Nitro-Tyr-OH dissolved in a compatible solvent like DMSO at a high concentration (e.g., 1-10 mM). This minimizes the volume of solvent added to the final reaction. |

| Inhibitor (Control) | A known inhibitor of the target protease. This is crucial for validating that the observed signal is from the specific enzyme of interest. |

| Fluorometer | A plate reader or cuvette-based fluorometer capable of excitation at ~330 nm and emission detection at ~420 nm. |

Step-by-Step Experimental Protocol

This protocol outlines a typical kinetic analysis in a 96-well plate format.

Step 1: Reagent Preparation

-

Prepare Assay Buffer: Prepare a 1X working solution of your assay buffer and bring it to the optimal reaction temperature (e.g., 25°C or 37°C).

-

Prepare Substrate Dilutions: Serially dilute the Abz-Ser-Pro-3-Nitro-Tyr-OH stock in assay buffer to create a range of concentrations. A typical starting point is to test concentrations from 0.1x to 10x the expected Michaelis constant (Km). If Km is unknown, a range of 1-100 µM is often a good starting point.

-

Prepare Enzyme Dilution: Dilute the concentrated enzyme stock in cold assay buffer to a working concentration. The ideal concentration is one that yields a linear increase in fluorescence over a reasonable time frame (e.g., 15-60 minutes). This must be determined empirically in a preliminary experiment.

Step 2: Assay Setup (96-Well Plate)

-

Establish Controls:

-

No-Enzyme Control: Wells containing only substrate and assay buffer. This measures background fluorescence and substrate auto-hydrolysis.

-

No-Substrate Control: Wells containing only enzyme and assay buffer. This accounts for any intrinsic enzyme fluorescence.

-

Inhibitor Control: Wells containing enzyme, substrate, and a saturating concentration of a known specific inhibitor. This confirms the signal is from the target enzyme.

-

-

Pipette Reagents:

-

Add assay buffer to all wells to reach the final desired volume (e.g., 100 µL).

-

Add the various substrate concentrations to the appropriate wells.

-

If using an inhibitor, add it to the designated wells and incubate with the enzyme for 10-15 minutes before starting the reaction.

-

-

Initiate the Reaction: Add the diluted enzyme to all wells except the "No-Enzyme Control" wells. Mix gently by pipetting or brief orbital shaking.

Step 3: Data Acquisition

-

Immediately place the plate in the pre-warmed fluorometer.

-

Measure fluorescence intensity (Excitation: ~330 nm, Emission: ~420 nm) in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.

-

Ensure the reaction remains in the linear phase (initial velocity). If the signal plateaus quickly, the enzyme concentration is too high.

Caption: Workflow for a protease kinetic assay using a fluorogenic substrate.

Data Analysis and Interpretation

-

Correct for Background: Subtract the average fluorescence signal from the "No-Enzyme Control" wells from all other readings.

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot fluorescence units (RFU) versus time (seconds). The initial velocity (V₀) is the slope of the initial linear portion of this curve. It should be expressed in units of RFU/sec.

-

Determine Kinetic Constants: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity). This provides quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

Trustworthiness: Troubleshooting and Advanced Considerations

| Issue | Potential Cause | Solution / Validation Step |

| High Background Signal | Substrate instability/auto-hydrolysis; contaminated buffer or reagents. | Check the "No-Enzyme Control". If high, prepare fresh substrate and buffer. Ensure substrate stock is protected from light. |

| Non-linear Reaction Progress | Substrate depletion; enzyme instability; product inhibition. | Use a lower enzyme concentration. Ensure the initial velocity is calculated from the very beginning of the reaction before the curve flattens. |

| Inner Filter Effect | At high substrate concentrations, the substrate itself absorbs excitation or emission light, causing the signal to be artificially low. | Measure the absorbance spectrum of the substrate. If significant at the excitation/emission wavelengths, work at lower, non-absorbing concentrations or apply a correction factor. |

| Low Signal-to-Noise Ratio | Enzyme activity is too low; suboptimal assay conditions (pH, temp); incorrect wavelengths. | Optimize enzyme concentration and buffer conditions. Confirm the excitation/emission maxima for the Abz fluorophore in your specific buffer system. |

Conclusion